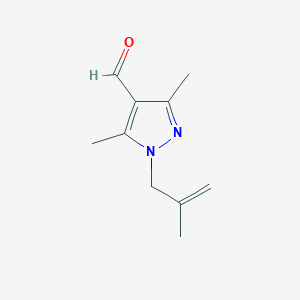
3,5-Dimethyl-1-(2-methyl-allyl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-1-(2-methyl-allyl)-1H-pyrazole-4-carbaldehyde (3,5-DMPA) is an organic compound that is used in a variety of applications, including as a synthetic intermediate in the synthesis of pharmaceuticals, as a catalyst in organic reactions, and as an additive in the manufacture of food products. It is a colorless, volatile, and flammable liquid with a boiling point of 146°C and a melting point of -10°C. 3,5-DMPA is an important intermediate in the synthesis of many drugs, including anti-cancer agents, anti-inflammatories, and anti-hypertensives. It has also been used as a catalyst in organic reactions, such as the Friedel-Crafts acylation reaction, and as an additive in food products.
科学的研究の応用
Synthesis Processes
Formylation Techniques : The Vilsmeier-Haak formylation method has been applied to N-alkyl-3,5-dimethyl-1H-pyrazoles to produce corresponding 4-formyl derivatives. This process, however, does not formylate 3,5-dimethyl-1H-pyrazole at the 4 position without a nitrogen substituent under similar conditions. The synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde was achieved through the alkaline hydrolysis of methyl β-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propionate, followed by heating of the formed acid (Attaryan et al., 2006).
Derivative Synthesis : The compound has also been used in the synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, showing the versatility of the chemical in creating various derivatives through modification at different molecular positions (Attaryan et al., 2008).
Compound Formation
Chemical Condensation : 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been involved in condensation reactions, leading to the creation of new compounds like 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, showcasing its role in the formation of complex molecular structures through chemical synthesis (Asiri & Khan, 2010).
Crystal Structure Determination : The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined, providing insights into the molecular arrangement and bonding patterns, crucial for understanding the properties and reactivity of such compounds (Xu & Shi, 2011).
特性
IUPAC Name |
3,5-dimethyl-1-(2-methylprop-2-enyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)5-12-9(4)10(6-13)8(3)11-12/h6H,1,5H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENSAAFMOSMIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=C)C)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-(2-methyl-allyl)-1H-pyrazole-4-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

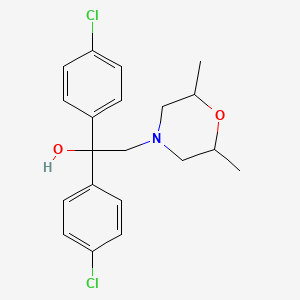
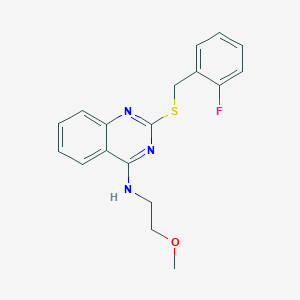
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-nitrophenyl)ethanediamide](/img/structure/B2634308.png)
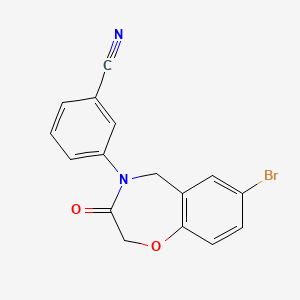
![1-[(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B2634310.png)
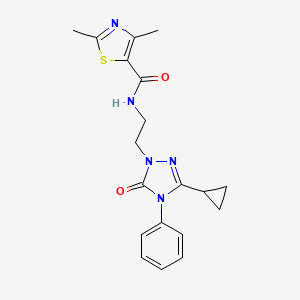

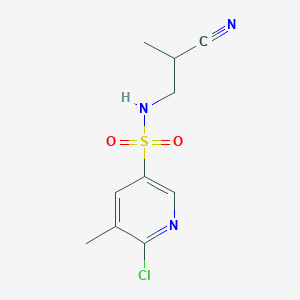
![6-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2634316.png)
![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2634317.png)
![3-{7-[4-(Acetylamino)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propanoic acid](/img/structure/B2634319.png)
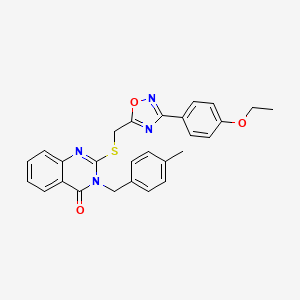
![2-Chloro-N-[2-(1-methyltriazol-4-yl)ethyl]propanamide](/img/structure/B2634326.png)
![(E)-4-(Dimethylamino)-N-[1-(2-fluorophenyl)-2-phenylethyl]but-2-enamide](/img/structure/B2634327.png)